molecular formula C53H74BrN9O9S B12094918 TBK1 control PROTAC(R)4

TBK1 control PROTAC(R)4

Cat. No.: B12094918
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation Strategies in Chemical Biology

Targeted protein degradation (TPD) has emerged as a powerful strategy in chemical biology and drug discovery. acs.org It offers an alternative to traditional occupancy-based inhibitors by harnessing the cell's own machinery to eliminate specific proteins. nih.govarxiv.org This approach has the potential to address previously "undruggable" targets. nih.govbmglabtech.commdpi.com The concept originated in the late 1990s, with the first PROTAC (Proteolysis-Targeting Chimera) being reported in 2001. portlandpress.comresearchgate.net However, significant interest in the field surged around 2015 with the development of more potent and cell-permeable molecules. portlandpress.comresearchgate.net

Overview of the Ubiquitin-Proteasome System in Eukaryotic Cells

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. cellsignal.comslideshare.netnumberanalytics.com This intricate system is essential for maintaining cellular homeostasis by removing misfolded, damaged, or regulatory proteins. numberanalytics.commdpi.com The process involves a sequential enzymatic cascade. mdpi.com First, a ubiquitin-activating enzyme (E1) activates ubiquitin, a small regulatory protein. cellsignal.comnumberanalytics.comahajournals.org The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). cellsignal.comnumberanalytics.comahajournals.org Finally, a ubiquitin ligase (E3) recognizes the specific target protein and facilitates the transfer of ubiquitin to it. cellsignal.comslideshare.net The attachment of a polyubiquitin (B1169507) chain marks the protein for degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. cellsignal.comslideshare.netahajournals.org

The Multifaceted Roles of Tank-Binding Kinase 1 (TBK1) in Intracellular Signaling Networks

Tank-Binding Kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in various intracellular signaling pathways. biorxiv.orgnih.gov It is a key mediator in the innate immune response, particularly in the production of type I interferons and other inflammatory cytokines. mdpi.comfrontiersin.orgresearchgate.net TBK1 is activated in response to pathogens and is involved in signaling cascades initiated by pattern recognition receptors. mdpi.comfrontiersin.org Beyond its role in immunity, TBK1 is also implicated in autophagy, cell proliferation, survival, and has been linked to the development of certain cancers. nih.govmdpi.comtandfonline.com Its diverse functions make it a significant target for therapeutic intervention and a subject of intense research. mdpi.comtandfonline.com

Rationale for Employing Non-Degrading PROTAC Analogs as Negative Controls in Academic Investigations

In the study of PROTACs, the use of non-degrading or "inactive" analogs as negative controls is a critical experimental step. escholarship.org These control compounds are structurally very similar to the active PROTAC but contain a modification that prevents the formation of a productive ternary complex. nih.govbiorxiv.org This is often achieved by altering the stereochemistry of the E3 ligase-binding ligand, which disrupts its ability to bind to the ligase while maintaining its affinity for the target protein. nih.gov

The primary purpose of a negative control like TBK1 control PROTAC(R)4 is to demonstrate that the observed degradation of the target protein is a direct result of the PROTAC-mediated recruitment of the E3 ligase and subsequent proteasomal degradation. rndsystems.comtocris.com By showing that the control compound, which still binds to the target protein but cannot recruit the E3 ligase, does not cause degradation, researchers can rule out other potential mechanisms for the observed effects, such as off-target effects or simple inhibition of the target's function. escholarship.orgnih.gov This validation is essential for confirming the specific mechanism of action of the active PROTAC. nih.gov

Detailed Research Findings

This compound serves as the negative control for its active counterpart, TBK1 PROTAC® 3i. rndsystems.comtocris.com While both compounds are designed to bind to TBK1, this compound is specifically engineered to be incapable of inducing its degradation. rndsystems.comtocris.com

TBK1 PROTAC® 3i is a potent degrader of TBK1, with a reported DC50 (concentration for 50% maximal degradation) of 12 nM and a Dmax (maximum degradation) of 96%. tocris.comrndsystems.com It demonstrates over 50-fold selectivity for TBK1 compared to the closely related kinase IKKε. tocris.comrndsystems.com This PROTAC is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, connected via a linker to a moiety that targets TBK1. tocris.comrndsystems.com Research has shown that it can achieve almost complete degradation of TBK1 in various cancer cell lines. tocris.comrndsystems.com

In contrast, This compound binds to TBK1 with high affinity but does not cause any significant degradation. rndsystems.comtocris.com This is due to a modification in the VHL-binding portion of the molecule that prevents its engagement with the E3 ligase. nih.gov The use of this control is crucial for verifying that the degradation observed with TBK1 PROTAC® 3i is dependent on the recruitment of the VHL E3 ligase and the subsequent action of the proteasome. medchemexpress.com

Table 1: Comparison of TBK1 PROTAC® 3i and this compound

Feature TBK1 PROTAC® 3i This compound
Target Protein TANK-binding kinase 1 (TBK1) TANK-binding kinase 1 (TBK1)
E3 Ligase Recruited von Hippel-Lindau (VHL) None (inactive VHL ligand)
TBK1 Degradation Potent (DC50 = 12 nM, Dmax = 96%) tocris.comrndsystems.com No significant degradation rndsystems.comtocris.com
Function Active Degrader Negative Control
Selectivity >50-fold for TBK1 over IKKε tocris.comrndsystems.com Binds TBK1 with high affinity rndsystems.comtocris.com

Properties

Molecular Formula

C53H74BrN9O9S

Molecular Weight

1093.2 g/mol

IUPAC Name

1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)

InChI Key

QMGHHBHPDDAGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Origin of Product

United States

Molecular Architecture and Functional Delineation of Tbk1 Control Protac R 4

Fundamental Design Principles of Heterobifunctional PROTAC Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). tandfonline.comamazonaws.com This is achieved through a structure comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. tandfonline.comarxiv.org By simultaneously binding both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). tocris.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. amazonaws.com

Ligand Moiety for the Protein of Interest (POI): TBK1 Kinase Interaction

The efficacy of a PROTAC is fundamentally dependent on its ability to recognize and bind to its intended protein target. In the case of TBK1 control PROTAC(R)4, this is accomplished through a warhead that is a potent ligand for TANK-binding kinase 1 (TBK1). frontiersin.org TBK1 is a serine/threonine kinase that plays a crucial role in innate immunity and other cellular processes. nih.govnih.gov The specific ligand used in this PROTAC series is based on an aminopyrimidine scaffold, a chemical structure known to interact with the ATP-binding site of the TBK1 kinase domain. arxiv.org This high-affinity interaction ensures that the PROTAC molecule effectively seeks out and engages with TBK1 within the complex cellular environment.

E3 Ubiquitin Ligase Recruiting Moiety: Specificity for Von Hippel-Lindau (VHL) Protein

The second critical component of a PROTAC is the E3 ligase-recruiting ligand. This compound is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. arxiv.orgresearchgate.net The ligand for VHL is a small molecule designed to mimic the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), and is typically based on a hydroxyproline (B1673980) (Hyp) scaffold. arxiv.orggoogle.com

A crucial aspect of this interaction is its stereospecificity. For effective binding to VHL, a specific three-dimensional arrangement of the hydroxyproline ligand is required. The active degrader, TBK1 PROTAC® 3i, incorporates a VHL ligand with a (2S,4R) stereochemistry, which is the correct configuration for VHL recognition. acs.org In stark contrast, this compound is an epimer, containing a VHL ligand with an inverted (2S,4S) stereochemistry. researchgate.netnih.gov This seemingly minor change in the orientation of the hydroxyl group on the proline ring completely abrogates binding to VHL. researchgate.net This intentional design feature is what renders this compound incapable of recruiting the E3 ligase, thereby serving as a VHL-incompetent control. researchgate.net

Chemical Linker Characteristics and Their Influence on Ternary Complex Formation

The linker connecting the POI ligand and the E3 ligase ligand is not merely a passive spacer but plays a critical role in the PROTAC's function. mdpi.com Its length, composition, and attachment points dictate the geometry and stability of the ternary complex. arxiv.org An optimal linker orients the POI and the E3 ligase in a manner that is productive for ubiquitination, allowing for favorable protein-protein interactions between the kinase and the ligase. google.com

In the development of the TBK1 PROTAC series, linkers of varying lengths, composed of alkyl and polyethylene (B3416737) glycol (PEG) units, were explored. Research has shown that linker length is a critical determinant of degradation efficiency. For this specific class of TBK1 degraders, it was found that PROTACs with linkers shorter than 12 atoms failed to induce any significant degradation, highlighting a minimum distance required to effectively bridge TBK1 and VHL. The linker in this compound is identical to that in the active degrader TBK1 PROTAC® 3i, ensuring that any differences in activity are due to the VHL ligand's stereochemistry rather than the linker's properties. acs.orgnih.gov

Distinctive Molecular Characteristics of this compound

This compound is a precisely designed molecule intended to serve as a negative control for its active counterpart, TBK1 PROTAC® 3i. frontiersin.orgnih.gov While they share the same molecular formula and mass, a subtle but critical stereochemical difference in their VHL-binding moiety defines their opposing functions.

The defining feature of this compound is the (2S,4S) stereochemistry of its hydroxyproline-based VHL ligand. nih.gov This configuration makes it an epimer of the active (2S,4R) degrader. This specific inversion at the 4-position of the proline ring prevents the molecule from effectively binding to the VHL E3 ligase, rendering it "VHL-incompetent". researchgate.net

CharacteristicThis compound
Chemical Name(2S,4S)-1-((S)-18-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,10,15-trioxa-3-azaoctadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. nih.gov
Molecular FormulaC53H74BrN9O9S. nih.gov
Molecular Weight1093.19. nih.gov
FunctionNegative control for TBK1 PROTAC® 3i. nih.gov
Key Feature(2S,4S)-hydroxyproline moiety prevents VHL binding. researchgate.netnih.gov

Quantitative Assessment of TBK1 Binding Affinity and Specificity of this compound

A key characteristic of this compound is that its inability to degrade TBK1 is not due to a failure to engage the target protein. On the contrary, it binds to TBK1 with high affinity. This is a critical design element for a negative control, as it allows researchers to isolate the biological consequences of target degradation from those of simple target engagement or inhibition.

A patent describing this series of compounds reported on a VHL-incompetent epimer, designated as PROTAC 18, which is functionally identical to this compound. This molecule was confirmed to bind to TBK1 with a high degree of affinity. nih.gov

CompoundTargetBinding Affinity (Kd)Reference
PROTAC 18 (VHL-incompetent epimer)TBK15.9 nM

This low nanomolar dissociation constant (Kd) indicates a strong and specific interaction between the PROTAC's warhead and the TBK1 kinase. Despite this potent binding, the molecule does not induce degradation, demonstrating that high-affinity target engagement alone is insufficient for PROTAC-mediated protein degradation.

Mechanistic Basis for Non-Degradation of TBK1 by this compound Despite High-Affinity Target Engagement

The primary reason this compound fails to induce the degradation of TBK1 lies in its specific molecular architecture, namely the stereochemistry of its VHL E3 ligase ligand. researchgate.netnih.gov The process of PROTAC-mediated degradation is entirely dependent on the successful formation of a ternary complex between the target protein (TBK1), the PROTAC molecule, and the E3 ligase (VHL). tocris.com

In this compound, the VHL ligand possesses a (2S,4S) stereochemical configuration. nih.gov This inverted stereochemistry at the 4-position of the hydroxyproline ring, compared to the (2S,4R) configuration of the active degrader, prevents the ligand from fitting correctly into the substrate-binding pocket of the VHL protein. researchgate.net Consequently, this compound is unable to recruit VHL.

A patent for this class of molecules explicitly states that the epimer with the reversed (S) stereochemistry at the proline 4-position has no appreciable binding to VHL, with a reported IC50 value greater than 5 µM. nih.gov Without this crucial PROTAC-E3 ligase interaction, the ternary complex cannot be formed. As a result, TBK1 is not brought into proximity with the VHL E3 ligase, ubiquitination does not occur, and the protein is spared from degradation by the proteasome. nih.gov This mechanism confirms that the degradation process is strictly dependent on the specific recruitment of the VHL E3 ligase.

Mechanistic Insights into Protac Mediated Protein Degradation Via Ternary Complex Formation: Implications for Tbk1 Control Protac R 4

Theoretical Framework of Induced Proximity and Ternary Complex Assembly in Targeted Protein Degradation

The core mechanism of PROTACs is based on the principle of chemically induced proximity. researchgate.netacs.org PROTACs act as a molecular bridge, bringing a target protein into close spatial arrangement with an E3 ubiquitin ligase, an enzyme that the target would not normally interact with. acs.orgmdpi.com This event initiates the formation of a three-part, or ternary, complex. nih.gov

Once the ternary complex is assembled, the E3 ligase (e.g., VHL or Cereblon) facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. mdpi.comexplorationpub.com The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. rsc.orgexplorationpub.com The PROTAC molecule itself is not degraded in this process and can be reused, acting catalytically to induce the degradation of multiple target protein copies. rsc.orgacs.org

The stability and conformation of the ternary complex are influenced by a variety of factors, including the specific ligands chosen, the nature of the protein-protein interactions (PPIs) that form across the new interface, and, critically, the length and composition of the linker. frontiersin.orgcellgs.com Positive cooperativity, where the formation of the ternary complex is more favorable than the formation of the two separate binary complexes (PROTAC-POI and PROTAC-E3 ligase), can enhance degradation efficiency by stabilizing the complex. researchgate.net

ComponentRole in PROTAC-Mediated Degradation
Protein of Interest (POI) The target protein intended for degradation (e.g., TBK1).
E3 Ubiquitin Ligase An enzyme (e.g., VHL, CRBN) recruited by the PROTAC to tag the POI with ubiquitin. tandfonline.com
PROTAC A heterobifunctional molecule that induces proximity between the POI and the E3 ligase. rsc.org
Ternary Complex The transient structure formed by the POI, PROTAC, and E3 ligase, essential for ubiquitination. elifesciences.org
Ubiquitin-Proteasome System (UPS) The cellular machinery that recognizes the polyubiquitinated POI and degrades it. rsc.org

Structural and Conformational Dynamics Governing Productive vs. Non-Productive TBK1-PROTAC-VHL Interactions

The formation of a ternary complex is a necessary, but not sufficient, condition for protein degradation. acs.org The geometric arrangement of the POI and the E3 ligase within the complex is paramount. A growing body of evidence from structural and computational studies reveals that ternary complexes are highly dynamic and can exist in multiple conformations, not all of which lead to successful ubiquitination. researchgate.netnih.govresearchgate.net This has led to the distinction between "productive" and "non-productive" ternary complexes. nih.govbiorxiv.org

Productive Complex: A conformational state where the target protein is oriented such that its surface-exposed lysine residues are positioned within an optimal "ubiquitination zone" relative to the catalytic site of the E2 enzyme associated with the E3 ligase. nih.govresearchgate.net This geometric arrangement allows for efficient ubiquitin transfer.

Non-Productive Complex: A conformation where, despite the formation of a stable ternary complex, the target's lysine residues are sterically hindered or too distant from the E2-ubiquitin active site. nih.gov This prevents or significantly reduces the rate of ubiquitination, rendering the PROTAC ineffective.

TBK1 control PROTAC(R)4 exemplifies the formation of a non-productive complex. Although it binds with high affinity to both TBK1 and the VHL E3 ligase, its specific structure locks the ternary complex into a conformation that is unfavorable for ubiquitination. The linker, while successfully bridging the two proteins, may impose rigid constraints or create a specific spatial arrangement where the key lysine residues on TBK1 are not accessible to the VHL-E2-ubiquitin machinery. nih.gov Studies have shown that even subtle changes in linker length or composition can dramatically alter the orientation of the recruited proteins and switch a PROTAC from an active degrader to an inactive binder. explorationpub.com

FeatureProductive Ternary ComplexNon-Productive Ternary Complex
Lysine Accessibility Target lysine residues are exposed and spatially proximal to the E2-ubiquitin active site. nih.govTarget lysine residues are distal, occluded, or sterically hindered. nih.gov
Ubiquitination Efficient transfer of ubiquitin to the target protein occurs. mdpi.comUbiquitination is inefficient or completely blocked. nih.gov
Protein Degradation Leads to potent degradation of the target protein.No significant degradation occurs, despite ternary complex formation. elifesciences.org
Example Implication The architecture of an effective degrader like TBK1 PROTAC(R) 3i.The architecture of this compound.

Molecular Determinants of Ubiquitination Efficiency within the Ternary Complex

The efficiency of ubiquitination is the ultimate determinant of a PROTAC's success and is governed by several molecular factors within the context of the ternary complex.

Linker Composition and Length: The linker is not merely a passive tether; it is a critical determinant of the ternary complex's geometry. cellgs.com For TBK1 degraders, studies have shown that linker length is crucial, with PROTACs having linkers shorter than 12 atoms failing to induce degradation, while those with linkers between 12 and 29 atoms were potent. explorationpub.com An overly short linker can cause steric clashes that prevent simultaneous binding, whereas an overly long or flexible linker might fail to sufficiently constrain the complex in a productive state. arxiv.orgcellgs.com

Protein-Protein Interactions (PPIs): Favorable interactions between the surfaces of the POI and the E3 ligase can stabilize a productive conformation and contribute to positive cooperativity. frontiersin.orgresearchgate.net These induced PPIs can provide an additional layer of selectivity and affinity that is not present in the binary interactions alone. explorationpub.com Conversely, unfavorable or repulsive interactions can destabilize the complex or favor a non-productive state.

Availability and Accessibility of Lysine Residues: The target protein must have one or more lysine residues that are accessible for ubiquitination. nih.gov The ideal geometry places these lysines within a distance of approximately 16 Å from the C-terminus of the ubiquitin loaded onto the E2 enzyme, allowing for the catalytic reaction to occur. nih.gov The specific lysine(s) used can also influence the efficiency of degradation.

Investigating the Interfacial Interactions and Geometric Requirements for this compound in Complex with TBK1 and VHL

This compound serves as an ideal tool for dissecting the stringent geometric requirements for successful protein degradation. As a designated negative control for the active degrader TBK1 PROTAC(R) 3i, it is known to bind TBK1 with high affinity but results in no significant degradation.

The failure of this compound to degrade TBK1, despite forming a TBK1-PROTAC-VHL complex, strongly implies that it induces a stable but non-productive ternary complex. The specific chemical structure of its linker and how it connects to the TBK1 and VHL ligands dictates a three-dimensional arrangement that is incompatible with ubiquitination.

Several hypotheses can be proposed based on this behavior:

Incorrect Ubiquitination Zone: The geometry enforced by the control PROTAC may position the surface lysines of TBK1 outside the functional ubiquitination zone of the VHL-E2 complex. nih.gov

Steric Hindrance: The conformation of the ternary complex could lead to steric clashes between the TBK1 protein and components of the VHL-Cullin-RING ligase machinery, preventing the close approach required for ubiquitin transfer. cellgs.com

Lack of Positive Cooperativity: The interfacial contacts induced by this compound may be neutral or even unfavorable, failing to provide the stabilization required to maintain a productive state for a sufficient duration. researchgate.net

Computational modeling techniques, such as molecular dynamics simulations and protein-protein docking, are essential tools for visualizing these potential non-productive conformations and comparing them to the predicted productive states induced by active degraders. acs.orgnih.govacs.org By analyzing the predicted interfacial interactions, linker conformations, and distances between key residues, researchers can rationalize why a molecule like this compound acts as a high-affinity binder but a non-functional degrader, thereby refining the principles of rational PROTAC design.

PropertyDescription
Target Protein TANK-binding kinase 1 (TBK1)
E3 Ligase Recruited Von Hippel-Lindau (VHL)
Biological Activity Binds to TBK1 with high affinity.
Degradation Outcome Exhibits no significant degradation of TBK1.
Inferred Mechanism Forms a stable but non-productive ternary complex, preventing efficient ubiquitination. nih.govbiorxiv.org
Utility Serves as a negative control for active TBK1 degraders like TBK1 PROTAC(R) 3i.

Applications of Tbk1 Control Protac R 4 As a Research Tool in Cellular and Molecular Biology

Distinguishing Direct Target Engagement from Functional Protein Degradation in TBK1 Studies

A primary application of TBK1 control PROTAC(R)4 is to create a clear distinction between the biological effects stemming from merely binding to TBK1 (target engagement) and those arising from its actual removal from the cell (protein degradation). bio-techne.comrndsystems.com Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate the target protein. nih.govbiorxiv.orgresearchgate.net

The effects of a PROTAC could be due to the physical presence of the PROTAC-target protein complex, which might block the protein's normal interactions or functions, or due to the subsequent degradation of the target. This compound, by binding to TBK1 without causing its destruction, allows researchers to isolate and study the effects of target engagement alone. bio-techne.comrndsystems.com For instance, if a cellular phenotype is observed with the active TBK1 PROTAC but not with the control, it can be confidently attributed to the degradation of the TBK1 protein. Conversely, if both the active and control PROTACs elicit the same response, it suggests the effect is due to target engagement and inhibition of TBK1's function, rather than its removal.

This distinction is critical for accurately interpreting experimental results and understanding the precise mechanism of action of both TBK1 and the PROTACs designed to target it. nih.govbiorxiv.org

Elucidating Specificity and Potential Off-Target Binding Profiles of PROTACs in TBK1-Related Pathways

The specificity of a PROTAC is paramount to its utility as a research tool and potential therapeutic. This compound plays a vital role in assessing the specificity of active TBK1 degraders. By comparing the cellular effects of the active PROTAC with the control, researchers can identify outcomes that are specifically due to TBK1 degradation. semanticscholar.org

Furthermore, the control PROTAC can be used in competitive binding assays and proteomic profiling studies to identify other proteins that the PROTAC molecule might bind to, known as off-targets. This is crucial because TBK1 is part of complex signaling networks, and off-target binding could lead to misinterpretation of experimental data. For example, TBK1 and its homolog IKKε share structural similarities, and ensuring a PROTAC selectively targets TBK1 without affecting IKKε is often a key objective. acs.org The use of a non-degrading control helps to confirm that any observed effects are truly TBK1-dependent.

Investigating TBK1-Dependent Cellular Processes and Signaling Pathways Independent of Protein Abundance Modulation

TBK1 is a kinase involved in a multitude of cellular processes, including innate immune responses, autophagy, and cell proliferation. semanticscholar.orgacs.org this compound provides a unique tool to study these pathways without the confounding variable of protein degradation. By binding to TBK1 and potentially acting as an inhibitor, the control PROTAC allows for the investigation of the kinase-dependent functions of TBK1. bio-techne.comrndsystems.com

For example, researchers can use the control PROTAC to probe the role of TBK1's catalytic activity in a specific signaling cascade. If the control PROTAC, which binds to the active site, phenocopies the effect of a known kinase inhibitor, it provides strong evidence that the kinase function of TBK1, rather than its mere presence as a scaffold, is critical for that process. This allows for a more nuanced understanding of TBK1's role in pathways such as the STING pathway, NF-κB activation, and IRF3 phosphorylation. researchgate.netaacrjournals.org

Contribution to Structure-Activity Relationship (SAR) Studies for Optimizing Active PROTAC Degraders

The development of potent and selective PROTACs is an iterative process that relies heavily on structure-activity relationship (SAR) studies. acs.orgnih.gov In these studies, chemists systematically modify the three components of a PROTAC—the warhead that binds the target protein, the E3 ligase ligand, and the linker connecting them—to optimize degradation efficiency and other pharmacological properties. nih.govrsc.org

This compound serves as a critical negative control and baseline in these SAR studies. bio-techne.comrndsystems.com For instance, when optimizing the linker length of a TBK1 PROTAC, researchers found that linkers shorter than 12 atoms were ineffective at inducing degradation. nih.govexplorationpub.comexplorationpub.comexplorationpub.com By comparing a series of new PROTAC designs to the control, researchers can quickly identify which modifications confer degradation activity. The control helps to ensure that any observed changes in protein levels are due to bona fide degradation and not other effects like altered protein synthesis or solubility. This systematic approach, with the control as a constant reference, accelerates the development of optimized TBK1 degraders. acs.org

Table 1: Impact of Linker Length on TBK1 PROTAC Activity
Linker Length (atoms)TBK1 DegradationReference
<12No significant degradation nih.govexplorationpub.com
12-29Submicromolar degradation potency explorationpub.comexplorationpub.com
21Optimal potency (DC50 = 3 nM, Dmax = 96%) explorationpub.com
29Decreased potency (DC50 = 292 nM, Dmax = 76%) explorationpub.com

Utilization in Methodological Development and Validation of Targeted Protein Degradation Assays

The rise of targeted protein degradation as a therapeutic strategy has necessitated the development of robust and reliable assays to measure protein knockdown. nih.gov this compound is an essential tool for the development and validation of these assays.

In techniques like Western blotting or quantitative mass spectrometry, the control PROTAC provides a crucial negative control. It helps to establish the baseline level of the target protein in the presence of a binding molecule that does not induce degradation. This allows for accurate quantification of the degradation induced by active PROTACs. Any non-specific effects of the PROTAC molecule on the assay itself can be identified and corrected for by using the control. The use of such controls is a hallmark of rigorous assay development, ensuring that the data generated is both accurate and reproducible. nih.gov

Advanced Methodologies for Characterizing Tbk1 Control Protac R 4 and Protac Mechanisms

Biophysical Techniques for Assessing Protein-Ligand and Protein-Protein Interactions

To understand the functionality of PROTACs, it is crucial to characterize the binding events between the PROTAC and its target protein, as well as between the PROTAC and the E3 ligase. Several biophysical techniques are employed for this purpose. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamics of binding interactions. explorationpub.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In the context of PROTACs, ITC is instrumental in quantifying the binding of the PROTAC to both the target protein and the E3 ligase individually. Furthermore, it is used to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov The thermodynamic parameters obtained from ITC can reveal whether the formation of the ternary complex is cooperative. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a desirable characteristic for potent PROTACs. nih.gov

For instance, studies on other PROTACs, such as those targeting BRD4, have utilized ITC to demonstrate cooperative ternary complex formation. nih.govexplorationpub.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that provides real-time data on the kinetics of molecular interactions. nih.govrsc.org It measures the association (kon) and dissociation (koff) rates of binding events, from which the equilibrium dissociation constant (KD) can be calculated.

In PROTAC research, SPR is used to characterize the binding kinetics of the PROTAC to its target protein and the E3 ligase. nih.gov This information is critical for understanding the dynamics of ternary complex formation and disassembly. The residence time of the PROTAC on its targets can influence the efficiency of ubiquitination and subsequent degradation.

Fluorescence Polarization (FP) and Other Displacement Assays

Fluorescence Polarization (FP) is a solution-based technique used to investigate molecular interactions. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

FP assays are frequently used in a competitive binding format to determine the affinity of a PROTAC for its target protein or E3 ligase. acs.org In this setup, a fluorescently labeled ligand (probe) with known affinity is displaced by the unlabeled PROTAC, leading to a decrease in fluorescence polarization. This allows for the calculation of the PROTAC's binding affinity (IC50 or Ki). These assays are valuable for high-throughput screening of potential PROTAC molecules. acs.org

Advanced Mass Spectrometry-Based Proteomics for Global Protein Abundance Analysis

Advanced mass spectrometry (MS)-based proteomics has become an indispensable tool for studying the global effects of PROTACs on the cellular proteome. This technology allows for the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive view of changes in protein abundance following PROTAC treatment.

Techniques such as tandem mass tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS/MS) enable the relative quantification of proteins across multiple samples simultaneously. rsc.org This is particularly useful for assessing the selectivity of a PROTAC. By comparing the proteome of cells treated with the active PROTAC to those treated with a negative control like TBK1 control PROTAC(R)4 and a vehicle control, researchers can identify off-target effects and confirm the specific degradation of the intended target. rsc.org For example, a proteomics study on a photoswitchable PROTAC identified TBK1 as one of the proteins degraded upon treatment. rsc.org

Cellular Assays for Investigating PROTAC Activity and Resistance Mechanisms

Cellular assays are essential for validating the activity of PROTACs in a biologically relevant context and for investigating potential mechanisms of resistance.

Quantitative Assessment of Target Protein Ubiquitination

A key step in the mechanism of action of PROTACs is the ubiquitination of the target protein, which marks it for degradation by the proteasome. explorationpub.com Therefore, directly measuring the ubiquitination status of the target protein is a critical cellular assay.

This can be achieved through immunoprecipitation of the target protein followed by western blotting with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48-linked ubiquitination, which typically leads to proteasomal degradation). tandfonline.com To enhance the detection of ubiquitinated proteins, cells are often pre-treated with a proteasome inhibitor, such as MG132, to prevent the degradation of the ubiquitinated target. tandfonline.comnih.gov Studies on TBK1 have utilized such assays to investigate its regulation by ubiquitination. tandfonline.com

Functional Reporter Assays for TBK1 Signaling Pathways in the Presence of Non-Degrading Binders

Functional reporter assays are essential tools for dissecting the biological consequences of engaging TANK-binding kinase 1 (TBK1) without inducing its degradation. A non-degrading binder, such as this compound, is designed to form a ternary complex between TBK1 and an E3 ligase but is incapable of promoting ubiquitination and subsequent proteasomal degradation. These control molecules are critical for differentiating the effects of target engagement and inhibition from the effects of protein removal.

Several reporter systems are employed to monitor the activity of the TBK1 signaling pathway. TBK1 is a key kinase in innate immunity, activating transcription factors like IRF3 and NF-κB, which leads to the production of type I interferons (IFNs) and other inflammatory cytokines. embopress.orgnih.gov Luciferase reporter gene assays are commonly used, where the luciferase gene is placed under the control of a promoter responsive to TBK1 signaling, such as the IFN-β promoter or an interferon-stimulated response element (ISRE). nih.govnih.gov

When cells containing these reporters are treated with an active TBK1-degrading PROTAC, a decrease in both TBK1 protein levels and the reporter signal is expected. In contrast, when using this compound, researchers can assess the impact of simple target binding. If the PROTAC's warhead itself has inhibitory activity on TBK1's kinase function, a reduction in the reporter signal would be observed, but this would occur without a corresponding decrease in total TBK1 protein levels. This distinction is vital, as it confirms that the downstream effects are due to kinase inhibition rather than protein ablation.

Kinase activity assays, such as the ADP-Glo™ Kinase Assay, provide a more direct measure of TBK1's enzymatic function. promega.compromega.kr These assays quantify the amount of ADP produced during the kinase reaction. promega.com In the presence of this compound, one could directly measure the degree of kinase inhibition conferred by the molecule's binding to TBK1, independent of degradation.

Assay TypePrincipleExpected Outcome with this compoundReference
ISRE/IFN-β Luciferase Reporter AssayMeasures transcriptional activity downstream of TBK1 activation.Potential decrease in signal if the warhead inhibits TBK1 kinase activity, but no change in total TBK1 protein. nih.govnih.gov
NF-κB Luciferase Reporter AssayMeasures activation of the NF-κB pathway, which can be modulated by TBK1.Modulation of signal depending on the specific pathway interactions of the control compound. embopress.org
ADP-Glo™ Kinase AssayDirectly measures ADP produced by TBK1's kinase activity in a purified system.Quantifies direct enzymatic inhibition by the control compound. promega.compromega.kr
Western Blot for Total TBK1Quantifies the total amount of TBK1 protein in cell lysates.No significant change in TBK1 protein levels, confirming the non-degrading nature of the control. researchgate.netasm.org

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations of Ternary Complexes

Computational modeling is a powerful tool for understanding why a PROTAC may fail to induce degradation. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the three-dimensional structure and stability of the ternary complex formed by the target protein (TBK1), the PROTAC, and the E3 ligase. nih.gov For a non-degrading molecule like this compound, these simulations can reveal the structural impediments that prevent effective ubiquitination.

The process begins with generating models of the ternary complex. This can be achieved through various computational methods that sample the conformational space of the PROTAC linker and the relative orientations of the two proteins. acs.orgresearchgate.netacs.org These approaches aim to identify energetically favorable poses of the complex. acs.org

Once putative ternary complex structures are generated, MD simulations are performed. These simulations model the movement of atoms over time, providing insights into the complex's flexibility, stability, and intermolecular interactions. nih.govacs.org For a control PROTAC, simulations might show that the resulting ternary complex is unstable or that it adopts a conformation where the surface lysine (B10760008) residues on TBK1 are not positioned close enough to the E2 ubiquitin-conjugating enzyme's active site. promegaconnections.com The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulation can indicate the stability of the complex and the flexibility of its components, respectively. researchgate.net An unproductive complex might exhibit high fluctuations or depart from its initial pose, indicating instability. nih.govacs.org

Computational StepObjectiveKey Metrics/OutputsReference
Protein-Protein DockingGenerate initial plausible orientations of TBK1 and the E3 ligase.Ensemble of docked protein poses. acs.orgacs.org
PROTAC Conformational SamplingExplore the possible shapes of the flexible linker.Database of low-energy PROTAC conformations. acs.org
Ternary Complex AssemblyCombine the protein poses and PROTAC conformations to build full ternary complex models.A set of putative 3D models of the TBK1-PROTAC-E3 complex. researchgate.net
Molecular Dynamics (MD) SimulationAssess the stability and dynamics of the modeled ternary complex in a simulated physiological environment.RMSD (stability), RMSF (flexibility), analysis of protein-protein and protein-ligand interactions over time. nih.govnih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of TBK1-PROTAC-E3 Ligase Complexes

While computational methods provide valuable predictions, experimental structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for obtaining high-resolution, definitive views of PROTAC-mediated ternary complexes. nanoimagingservices.comnih.gov These methods can elucidate the precise atomic interactions that govern complex formation and function, providing a clear rationale for why this compound is inactive in promoting degradation.

X-ray crystallography has been instrumental in revealing the first atomic-resolution structures of PROTAC ternary complexes, such as the BRD4-MZ1-VHL complex. nih.gov These structures have highlighted the critical role of cooperative protein-protein interactions induced by the PROTAC. nih.govnih.gov To study the this compound complex, researchers would need to co-crystallize the ternary assembly and solve its structure. A resulting crystal structure would definitively show the binding modes of the warhead and E3-recruiting ligand, the path of the linker, and the interface between TBK1 and the E3 ligase. For a non-degrading PROTAC, this could reveal steric clashes or an unfavorable orientation that prevents the ubiquitin transfer cascade.

Comparative Analysis and Rational Design Implications

Comparative Analysis with Active TBK1 PROTACs (e.g., TBK1 PROTAC® 3i / Degrader-2)

TBK1 control PROTAC(R)4 is the designated negative control for the active degrader, TBK1 PROTAC® 3i (also known as Degrader-2). nih.govdrughunter.comnih.govamazonaws.comtocris.com While both compounds share a common TBK1-binding moiety and a linker, their biological activities are starkly different. TBK1 PROTAC® 3i is a potent degrader of TBK1, with a reported DC50 (concentration for 50% degradation) of 12 nM and a maximum degradation (Dmax) of 96%. drughunter.comtocris.comnih.govtandfonline.com In contrast, this compound, despite binding to TBK1 with high affinity, exhibits no significant degradation of the kinase. nih.govnih.govamazonaws.commdpi.com This functional divergence stems from a subtle, yet critical, structural modification.

Dissecting the Structural Features Dictating Degradation Efficacy vs. Non-Degrading Binding

The key to understanding the functional difference between TBK1 PROTAC® 3i and its control lies in the stereochemistry of the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand. nih.govresearchgate.net PROTACs of this class incorporate a hydroxylated proline (hydroxyproline) derivative that binds to the VHL protein. The precise three-dimensional arrangement of the atoms in this hydroxyproline (B1673980) moiety is crucial for effective binding to VHL.

This compound is an epimer of the active TBK1 PROTAC® 3i. google.com This means that the two molecules are identical in every way except for the configuration at a single stereocenter within the VHL ligand. Specifically, the stereochemistry at the 4-position of the proline ring is inverted in the control compound. google.com This seemingly minor alteration has profound consequences for its ability to engage the VHL E3 ligase. The correct stereochemistry, as present in TBK1 PROTAC® 3i, is essential for the ligand to fit into the VHL binding pocket and establish the necessary molecular interactions for stable binding. acs.orgnih.gov The inverted stereochemistry in this compound results in a VHL-incompetent molecule that has no appreciable binding to the E3 ligase. google.com

CompoundKey Structural FeatureTBK1 BindingVHL E3 Ligase BindingTBK1 Degradation
TBK1 PROTAC® 3iCorrect stereochemistry at the VHL ligandHigh affinityCompetentPotent (DC50 = 12 nM) drughunter.comtocris.comnih.govtandfonline.com
This compoundInverted stereochemistry at the VHL ligand (epimer) google.comHigh affinity nih.govnih.govamazonaws.commdpi.comIncompetent google.comNo significant degradation nih.govnih.govamazonaws.commdpi.com

Investigating Subtleties in E3 Ligase Recruitment, Allosteric Effects, and Ubiquitin Transfer in the Context of this compound

The inability of this compound to induce degradation is a direct consequence of its failure to recruit the VHL E3 ligase. The formation of a stable ternary complex, consisting of the target protein (TBK1), the PROTAC, and the E3 ligase (VHL), is a prerequisite for subsequent ubiquitination and proteasomal degradation. bohrium.comexplorationpub.com The incorrect stereochemistry in the control PROTAC's VHL ligand prevents the formation of this crucial ternary complex. google.com

As a result, even though this compound binds to TBK1, it cannot bring the E3 ligase into proximity. This precludes any possibility of ubiquitin transfer from the E2-conjugating enzyme (associated with the VHL complex) to lysine (B10760008) residues on the surface of TBK1. Without this ubiquitin tag, TBK1 is not recognized by the proteasome and is therefore not degraded.

The use of this control compound confirms that the degradation observed with TBK1 PROTAC® 3i is indeed VHL-dependent. google.com Furthermore, it highlights that simple binding to the target protein is not sufficient to induce degradation; the PROTAC must also effectively engage the E3 ligase machinery. The stark difference in activity between the two epimers underscores the high degree of specificity in the protein-protein interactions that govern ternary complex formation. There is no evidence to suggest that this compound induces any significant allosteric effects on TBK1 or the VHL complex that would independently inhibit ubiquitin transfer; its inactivity is primarily due to the lack of E3 ligase recruitment.

Strategies for Optimizing PROTAC Potency and Selectivity: Lessons Learned from Non-Degrading Analogs

The comparative analysis of active and inactive PROTACs like TBK1 PROTAC® 3i and its control provides invaluable lessons for the rational design and optimization of future degraders.

One of the most critical takeaways is the paramount importance of ternary complex formation. The observation that a minor stereochemical change can completely abrogate degradation, despite maintaining high affinity for the target protein, demonstrates that the stability of the ternary complex is a more reliable predictor of degradation potency than the binary binding affinity of the PROTAC for its target or the E3 ligase alone. bohrium.comscienceopen.com This has shifted the focus of PROTAC optimization from simply maximizing binding affinities to engineering molecules that promote favorable protein-protein interactions within the ternary complex.

Furthermore, the use of non-degrading analogs helps to deconvolute the effects of target binding from those of degradation. nih.gov This is crucial for understanding the true structure-activity relationship (SAR) for degradation. By keeping the target-binding moiety and linker constant and only modifying the E3 ligase ligand, as is the case with the TBK1 PROTAC pair, any observed differences in activity can be directly attributed to the E3 ligase engagement. This allows for a more focused and efficient optimization of the linker and E3 ligase ligand to enhance ternary complex formation and, consequently, degradation potency and selectivity.

Overcoming Challenges in PROTAC Design through Mechanistic Understanding Derived from Control Compounds

PROTAC design is fraught with challenges, from ensuring cell permeability to achieving selective degradation of the desired target. Control compounds like this compound are instrumental in overcoming these hurdles by providing a clear mechanistic benchmark.

A primary challenge in interpreting the results of a PROTAC experiment is confirming that the observed cellular phenotype is a consequence of protein degradation and not simply inhibition of the target's function by the PROTAC's binding moiety. nih.gov By using a non-degrading control like this compound, which binds to the target but does not degrade it, researchers can differentiate between these two possibilities. If a cellular effect is observed with the active PROTAC but not with the control, it can be confidently attributed to the degradation of the target protein.

Future Perspectives in Tbk1 Targeted Degradation Research and Beyond

Advancing the Comprehensive Understanding of TBK1 Regulation through the Use of PROTAC Controls

The regulation of TBK1, a key kinase in innate immunity, autophagy, and cancer signaling, is multifaceted. mdpi.comacs.org Proteolysis-targeting chimeras (PROTACs) designed to degrade TBK1 offer a powerful method to study the consequences of its removal. However, to truly understand the effects of TBK1 degradation, it is essential to distinguish them from other potential pharmacological effects of the PROTAC molecule itself, such as target engagement without degradation.

This is the primary role of TBK1 control PROTAC®4. It is designed as a negative control for TBK1 PROTAC® 3i. sapphirebioscience.com While its active counterpart, TBK1 PROTAC® 3i, potently and selectively degrades TBK1 by linking it to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, TBK1 control PROTAC®4 is engineered to bind TBK1 with high affinity but lacks the ability to induce its degradation. sapphirebioscience.com By comparing the cellular outcomes of treatment with the active degrader versus the inactive control, researchers can confidently attribute specific phenotypes to the degradation of TBK1, rather than mere kinase binding or inhibition. nih.gov This approach was critical in demonstrating that a TBK1-targeting PROTAC could selectively degrade TBK1 without affecting the closely related kinase IKKε, a level of specificity that can be difficult to achieve with traditional inhibitors. mdpi.comnih.gov

Leveraging Non-Degrading PROTAC Analogs for the Development of Novel Chemical Probes

A non-degrading PROTAC analog like TBK1 control PROTAC®4 is more than just a negative control; it is a valuable chemical probe in its own right. rsc.org Because it binds its target with high affinity without promoting degradation, it can be used to study the non-catalytic or "scaffolding" functions of a protein. nih.gov Researchers can use such a tool to investigate the consequences of TBK1 target engagement, such as its localization within the cell or its interaction with other proteins in signaling complexes, without the confounding variable of its depletion.

The use of PROTACs as chemical probes represents a significant expansion of the chemical biology toolbox. rsc.org These tools allow for the precise perturbation of the proteome, and the availability of well-characterized inactive controls is essential for validating the on-target effects of their active counterparts. nih.govresearchgate.net The development of TBK1 control PROTAC®4 exemplifies this principle, providing a molecule that can help dissect the complex roles of TBK1 in cellular pathways, from its kinase activity to its function as a component of larger protein assemblies. nih.govtandfonline.com

Innovative Applications of TBK1 control PROTAC®4 in Advanced Cellular and Molecular Biology Research

In advanced research settings, TBK1 control PROTAC®4 enables rigorous validation of experimental findings. For instance, when studying the role of TBK1 in cancer cell proliferation, observing a lack of effect with the control compound while the active degrader shows a clear phenotype confirms that the effect is due to protein removal. nih.gov This is crucial in studies where TBK1 loss was shown to selectively inhibit the growth of cancer cells with Von Hippel-Lindau (VHL) gene loss. nih.govaacrjournals.org Using a control like TBK1 control PROTAC®4 helps prove that this synthetic lethal relationship is dependent on TBK1 degradation, not just inhibition.

Furthermore, these control compounds are indispensable for mechanistic studies. The process of PROTAC-mediated degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. scienceopen.comacs.org A non-degrading analog can be used in biophysical assays to study this complex formation without subsequent degradation, helping to optimize linker length and composition for more efficient degradation in future PROTAC designs. frontiersin.orgbiorxiv.org This validation step is critical to confirm that the observed biological outcome is a direct result of the intended proteasome-dependent degradation pathway. scienceopen.comnih.gov

Broader Impact of Control PROTACs on the Design and Development of Next-Generation Targeted Protein Degraders

The systematic use of control PROTACs like TBK1 control PROTAC®4 is shaping the future of targeted protein degrader development. It establishes a high standard for validation, ensuring that new degraders are well-characterized and that their biological effects are understood with precision. nih.govnih.gov This rigor is essential as PROTAC technology moves toward more complex applications, such as tissue-specific degradation or light-activated PROTACs for spatiotemporal control. nih.govfrontiersin.orgacs.org

The design principle of creating matched pairs of active and inactive compounds is a powerful strategy for minimizing off-target effects and building a deeper understanding of the technology's mechanism. tandfonline.com As researchers develop PROTACs for an expanding list of "undruggable" targets, the lessons learned from developing and utilizing controls like TBK1 control PROTAC®4 will be invaluable. acs.org It ensures that the field advances with a strong foundation of validated tools, paving the way for the creation of safer and more effective next-generation protein degraders for therapeutic use. frontiersin.org

Compound Information

Compound NameDescription
TBK1 control PROTAC®4 A non-degrading negative control for TBK1 PROTAC® 3i. It binds to TBK1 with high affinity but does not induce its degradation.
TBK1 PROTAC® 3i A potent and selective PROTAC that induces the degradation of TANK-binding kinase 1 (TBK1).
VHL ligand A molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common component used in PROTAC design. nih.gov
IKKε Inhibitor of nuclear factor kappa-B kinase epsilon, a kinase closely related to TBK1. mdpi.com
UNC6587 A Cereblon-based TBK1 PROTAC developed to study TBK1's role in renal cell carcinoma. nih.gov
Compound 1 (CMPD1) A pharmacological inhibitor of TBK1. nih.gov
BX795 A pharmacological inhibitor of TBK1. nih.gov
MRT67307 A pharmacological inhibitor of TBK1. nih.gov
Pomalidomide An immunomodulatory drug that binds to the Cereblon (CRBN) E3 ligase, often used in PROTAC design. biorxiv.org

Technical Data for TBK1 control PROTAC®4

PropertyValueSource(s)
Chemical Name (2S,4S)-1-((S)-18-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,10,15-trioxa-3-azaoctadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular Weight 1093.19
Formula C₅₃H₇₄BrN₉O₉S
CAS Number 2052306-31-5
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Q & A

Q. What is the molecular mechanism by which TBK1-targeting PROTACs induce protein degradation?

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules composed of a target-binding ligand (e.g., TBK1 inhibitor), an E3 ligase-recruiting ligand (e.g., VHL), and a linker. Upon binding TBK1, the PROTAC recruits an E3 ligase to ubiquitinate TBK1, marking it for proteasomal degradation. This mechanism bypasses traditional inhibition and enables sustained target depletion, even at sub-stoichiometric concentrations . Critical design elements include ligand affinity, linker flexibility, and ternary complex stability .

Q. Why use PROTACs over conventional TBK1 inhibitors in preclinical research?

PROTACs offer advantages such as:

  • Catalytic activity : A single PROTAC molecule can degrade multiple TBK1 molecules .
  • Enhanced selectivity : PROTACs can achieve target specificity beyond what is possible with inhibitors. For example, PROTAC 3i degrades TBK1 (DC50 = 12 nM) but spares the structurally similar kinase IKKe, despite the parent inhibitor binding both (TBK1 IC50 = 1.3 nM; IKKe IC50 = 8.7 nM) .
  • Overcoming resistance : Degradation eliminates all functions of TBK1, including scaffolding roles, which inhibitors may not address .

Q. What are the key structural determinants of TBK1 PROTAC efficacy?

  • Linker length : Optimal degradation occurs with linkers ≥15 atoms (e.g., PROTAC 3i with a 15-atom linker achieves DC50 = 12 nM and Dmax = 96%) .
  • Binding affinity : High-affinity TBK1 ligands (e.g., aminopyrimidine derivatives, Kd = 1.3 nM) improve ternary complex formation .
  • E3 ligase compatibility : VHL-based ligands outperform other E3 ligases in TBK1 degradation studies .

Advanced Research Questions

Q. How can researchers optimize linker chemistry to improve TBK1 degradation efficiency?

Systematic structure-activity relationship (SAR) studies are essential:

  • Flexibility vs. rigidity : Polyethylene glycol (PEG)-based linkers enhance conformational freedom, enabling productive ternary complex formation .
  • Linker attachment points : The para-position of the pyrimidine-2-aminophenyl group in TBK1 inhibitors and the LHS acetyl group of VHL ligands are optimal for linker conjugation .
  • Validation : Use biophysical assays (e.g., SPR, ITC) to quantify ternary complex stability and cellular assays (e.g., Western blotting) to measure DC50 and Dmax .

Q. What experimental controls are critical for validating TBK1 degradation in cellular models?

  • Proteasome inhibition : Pre-treatment with carfilzomib (a proteasome inhibitor) should block TBK1 degradation, confirming a ubiquitin-proteasome system (UPS)-dependent mechanism .
  • Negative controls : Use PROTACs with inactive E3 ligase ligands or scrambled linkers to rule out off-target effects .
  • Kinase selectivity panels : Test related kinases (e.g., IKKe) to confirm degradation specificity .

Q. How should researchers address discrepancies between TBK1 degradation and functional outcomes in cancer models?

Example: PROTAC 3i degrades TBK1 by >90% but does not inhibit proliferation in K-Ras mutant cell lines, contradicting synthetic lethality hypotheses .

  • Methodological adjustments :
    • Combine PROTACs with other targeted therapies (e.g., MEK inhibitors) to uncover combinatorial effects.
    • Use isoform-specific knockdown (e.g., siRNA) to distinguish TBK1’s catalytic vs. non-catalytic roles.
    • Evaluate downstream signaling (e.g., IRF3 phosphorylation, NF-κB activation) to confirm functional TBK1 depletion .

Q. What strategies improve the cellular permeability and pharmacokinetics of TBK1 PROTACs?

  • Lipophilicity optimization : Modify linker hydrophobicity to balance membrane permeability and solubility.
  • Prodrug approaches : Mask polar groups (e.g., E3 ligase ligands) with cleavable esters or acetals .
  • In vivo validation : Use pharmacokinetic (PK) profiling in murine models to assess bioavailability and tissue distribution .

Data Contradiction and Interpretation

Q. Why might TBK1 degradation fail to phenocopy genetic knockout in certain assays?

  • Kinetic differences : PROTACs act acutely, while genetic knockout allows adaptation. Use time-course experiments to track transient vs. sustained effects .
  • Off-target effects : Employ CRISPR-resistant rescue constructs to confirm phenotype specificity .
  • Compensatory mechanisms : Monitor parallel pathways (e.g., IKKe activation) that may buffer TBK1 loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.